N-[3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated precursor.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with a sulfur source.
Final Coupling: The final step involves coupling the oxadiazole-phenyl intermediate with the thiophene-2-carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
N-[3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a phenyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in the fields of medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-21(18-10-5-13-27-18)22-17-9-4-8-16(14-17)20-23-19(26-24-20)12-11-15-6-2-1-3-7-15/h1-10,13-14H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMGNYXCKQMZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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